Hydrazinecarbodithioic acid

Coordination Chemistry Solution Thermodynamics Ligand Basicity

Hydrazinecarbodithioic acid (CAS 471-32-9), also systematically named aminocarbamodithioic acid or dithiocarbazic acid, is the parent member of the dithiocarbazate family with the molecular formula CH₄N₂S₂ and a molecular weight of 108.19 g/mol. The compound features a hydrazine backbone (-NH-NH₂) directly bonded to a dithiocarboxylic acid group (-CSSH), yielding a compact, bifunctional NS-donor ligand scaffold.

Molecular Formula CH4N2S2
Molecular Weight 108.19 g/mol
CAS No. 471-32-9
Cat. No. B3052865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarbodithioic acid
CAS471-32-9
Molecular FormulaCH4N2S2
Molecular Weight108.19 g/mol
Structural Identifiers
SMILESC(=S)(NN)S
InChIInChI=1S/CH4N2S2/c2-3-1(4)5/h2H2,(H2,3,4,5)
InChIKeyYNNGZCVDIREDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazinecarbodithioic Acid (CAS 471-32-9): Core Physicochemical and Structural Identity for Procurement Decisions


Hydrazinecarbodithioic acid (CAS 471-32-9), also systematically named aminocarbamodithioic acid or dithiocarbazic acid, is the parent member of the dithiocarbazate family with the molecular formula CH₄N₂S₂ and a molecular weight of 108.19 g/mol [1]. The compound features a hydrazine backbone (-NH-NH₂) directly bonded to a dithiocarboxylic acid group (-CSSH), yielding a compact, bifunctional NS-donor ligand scaffold [2]. Its experimentally determined melting point is 105–106.5 °C, with a predicted boiling point of 174.1 ± 23.0 °C and a density of 1.412 ± 0.06 g/cm³ [3]. The free acid is typically handled as the more stable hydrazinium dithiocarbazate salt (CAS 20469-71-0) for storage and synthetic use [4].

Why Dithiocarbazates, Thiocarbohydrazides, and Simple Dithiocarbamates Cannot Replace Hydrazinecarbodithioic Acid in Coordination and Synthetic Applications


Although hydrazinecarbodithioic acid shares the dithiocarboxylate functional group with common dithiocarbamates (e.g., diethyldithiocarbamate) and the hydrazine motif with thiocarbohydrazide and hydrazinecarbothioamide, its unsubstituted N-terminal -NH₂ group and the absence of steric bulk at the hydrazine α-nitrogen fundamentally alter its proton affinity, denticity, and spin-state directing ability [1]. Potentiometric studies demonstrate that hydrazinecarbodithioic acid exhibits the highest Log K_H among five structurally related hydrazine-carboxylic acid derivatives, establishing a basicity advantage that directly governs metal-complex stability [2]. Furthermore, coordination chemistry data confirm that the parent dithiocarbazate ligand enforces NS chelation and high-spin configurations with Ni(II), whereas N-alkyl substitution or esterification switches the coordination mode or spin state, rendering derivatives mechanistically non-equivalent for applications requiring predictable metal-binding geometry [3].

Quantitative Comparative Evidence for Hydrazinecarbodithioic Acid (471-32-9) Versus Closest Structural Analogs


Proton Affinity Superiority: Log K_H of Hydrazinecarbodithioic Acid Exceeds Thiocarbohydrazide, Hydrazinecarbothioamide, Hydrazinecarboxamide, and Hydrazinecarboximidamide

Potentiometric titration at 291 K established the protonation constant (Log K_H) rank order as: hydrazinecarbodithioic acid > thiocarbonohydrazide > hydrazinecarbothioamide > hydrazinecarboxamide > hydrazinecarboximidamide [1]. This ranking places hydrazinecarbodithioic acid as the strongest base among the five hydrazine-derived ligands, a property that directly correlates with higher conditional stability constants of its metal complexes.

Coordination Chemistry Solution Thermodynamics Ligand Basicity

Coordination Mode and Spin-State Control: Unsubstituted Dithiocarbazic Acid Directs High-Spin Ni(II) NS-Chelates, Whereas S-Methyl Esterification Alters Spin State

The parent dithiocarbazic acid (H₂NNHCS₂⁻) forms high-spin Ni(II)L₃ complexes, as demonstrated with the NH₂NHCS₂⁻ ligand [1]. In contrast, the S-methyl ester (S-methyldithiocarbazate) yields two distinct high-spin Ni(II) complex types, [Ni(H₂NNHCSSCH₃)₃]X₂ and Ni(H₂NNHCSSCH₃)₂X₂, while its deprotonated form produces diamagnetic (low-spin) Ni(II) species [2]. The presence of the free thiol/thione group in the parent acid is thus critical for enforcing a single, predictable high-spin NS-coordination geometry, whereas esterification introduces spin-state ambiguity.

Inorganic Synthesis Magnetic Properties Ligand Design

Thermal and Physical Stability Differentiation: Hydrazinecarbodithioic Acid Melts at 105–106.5 °C vs. Thiocarbohydrazide Decomposition at 171–174 °C

Hydrazinecarbodithioic acid exhibits a sharp melting point of 105–106.5 °C [1], whereas its close analog thiocarbohydrazide (H₂NNHCSNHNH₂, CAS 2231-57-4) undergoes decomposition at 171–174 °C without a true melting transition [2]. The lower, well-defined melting point of hydrazinecarbodithioic acid enables melt-phase processing or facile recrystallization purification, while the decomposition-prone thermal profile of thiocarbohydrazide limits thermal processing options.

Thermal Analysis Process Chemistry Storage Stability

NS vs. NN Donor Set Distinction: Hydrazinecarbodithioic Acid Provides Exclusive NS Chelation, Contrasting with the NN-Donor Behavior of Hydrazinecarboxamide

Infrared and electronic spectral analysis of M(H₂NNHCS₂)₂ complexes (M = Ni, Pd, Pt, Zn, Cd, Pb) confirms that the dithiocarbazate ligand coordinates exclusively through one hydrazinic nitrogen and one sulfur atom (NS chelation) [1]. In contrast, hydrazinecarboxamide (semicarbazide) derivatives coordinate through the hydrazinic nitrogen and the carbonyl oxygen (NO chelation), while hydrazinecarboximidamide utilizes an NN donor set [2]. The sulfur donor atom in hydrazinecarbodithioic acid confers higher affinity for softer metal ions (e.g., Pd²⁺, Pt²⁺, Pb²⁺) compared to the harder oxygen- and nitrogen-based ligands.

Chelation Therapy Metal Ion Selectivity Ligand Engineering

Synthetic Versatility for Fused Heterocycle Construction: Hydrazinecarbodithioic Acid as a Direct Entry to Thiadiazines Without Pre-activation

Hydrazinecarbodithioic acid reacts directly with cyclic anhydrides followed by condensation with oxalyl chloride or chloroacetic acid derivatives to yield fused thiadiazine derivatives in a single operational step without requiring S-alkylation pre-activation [1]. In contrast, the corresponding S-methyl ester (S-methyldithiocarbazate) and other N-substituted derivatives typically require separate S-alkylation steps prior to heterocycle formation, adding synthetic step-count and reducing overall yield [2]. The free acid thus offers a shorter, more atom-economical route to sulfur-containing heterocycles.

Medicinal Chemistry Heterocycle Synthesis Scaffold Diversity

Irving-Williams-Compliant Stability Trend: Hydrazinecarbodithioic Acid Metal Complexes Follow Mn < Fe < Co < Ni < Cu > Zn > Cd > Hg, Validating Predictable Chelation Behavior

Potentiometric determination of overall stability constants for hydrazinecarbodithioic acid complexes of divalent first-row and group 12 metals reveals the order Mn < Fe < Co < Ni < Cu > Zn > Cd > Hg, which is in full agreement with the classical Irving-Williams series [1]. This predictable stability ordering is a hallmark of the unsubstituted dithiocarbazate ligand and provides a reliable framework for designing metal-separation or sensing protocols. Deviations from this order are observed with N-substituted or S-esterified derivatives due to altered donor-atom electronic contributions.

Stability Constants Analytical Chemistry Metal Separation

Optimal Research and Industrial Deployment Scenarios for Hydrazinecarbodithioic Acid (471-32-9)


Rational Design of High-Spin Paramagnetic Ni(II) Coordination Polymers and Magnetic Materials

Based on evidence that unsubstituted dithiocarbazate enforces exclusive high-spin Ni(II) NS-chelate geometries [1], researchers synthesizing paramagnetic coordination polymers or molecular magnets should select the free acid rather than its S-methyl ester to avoid diamagnetic byproduct formation. The predictable high-spin state (confirmed by magnetic susceptibility and electronic spectroscopy) ensures homogeneity of magnetic properties throughout the bulk material.

One-Pot Synthesis of Fused Thiadiazine Libraries for Drug Discovery

The direct reaction of hydrazinecarbodithioic acid with cyclic anhydrides and subsequent condensation with oxalyl chloride or chloroacetic acid derivatives yields fused thiadiazines without prior S-alkylation [2]. Medicinal chemistry groups requiring rapid SAR exploration around thiadiazine cores should procure the free acid to minimize synthetic steps, reduce reagent costs, and accelerate library production compared to using pre-esterified dithiocarbazate building blocks.

Selective Chelation of Soft Metal Ions (Pd²⁺, Pt²⁺, Pb²⁺) for Environmental or Precious Metal Recovery

The NS donor set of hydrazinecarbodithioic acid provides intrinsic selectivity for soft, polarizable metal ions over harder cations, as demonstrated by the formation of stable M(H₂NNHCS₂)₂ complexes with Pd, Pt, Pb, Zn, and Cd [3]. In contrast to hydrazinecarboxamide (NO donor) or hydrazinecarboximidamide (NN donor), the sulfur atom enhances binding to thiophilic metals, making the parent acid the reagent of choice for designing metal-extraction resins, wastewater treatment ligands, or precious metal recovery processes.

Teaching and Calibration Standards for Irving-Williams Series Demonstration

The strict adherence of hydrazinecarbodithioic acid metal complexes to the Irving-Williams stability order (Mn < Fe < Co < Ni < Cu > Zn > Cd > Hg) [4] makes it an exemplary ligand system for undergraduate and graduate laboratory courses in coordination chemistry. Procurement of the parent acid, rather than substituted analogs that may deviate from the classical series, ensures reproducible pedagogical outcomes and reliable calibration of potentiometric equipment.

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